

Technical Guide: Characterization and Analysis of Fructo-oligosaccharide DP10 (GF9)

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Compound of Interest

Compound Name: Fructo-oligosaccharide DP10/GF9

CAS No.: 118150-64-4

Cat. No.: B2403518

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Executive Summary

This technical guide provides a comprehensive structural and analytical framework for Fructo-oligosaccharide (FOS) DP10, specifically the inulin-type isomer GF9 (

-fructofuranosylnystose pentahydrate equivalent). While short-chain FOS (scFOS, DP3–5) are rapidly fermented in the proximal colon, DP10 represents a critical "mid-chain" fraction. Its higher molecular weight confers distinct physicochemical stability and delayed fermentation kinetics, allowing prebiotic activity to extend into the distal colon. This document details the molecular stoichiometry, HPAEC-PAD analytical protocols, and purification workflows required for high-integrity research.

Part 1: Structural Chemistry & Molecular Weight Nomenclature and Stoichiometry

The target molecule is an inulin-type fructan consisting of a terminal sucrose unit elongated by fructosyl residues via

glycosidic linkages.

- DP (Degree of Polymerization): 10

- Abbreviation: GF9 (1 Glucose + 9 Fructose units)[1]

- Chemical Formula:

[1][2]

Molecular Weight Calculation

Precise molecular weight determination is vital for mass spectrometry (MALDI-TOF) calibration and molarity calculations in fermentation assays.

Component	Count	Monoisotopic Mass (Da)	Contribution (Da)
Glucose Residue ()	1	162.0528	162.0528
Fructose Residue ()	9	162.0528	1458.4752
Water of Polymerization ()	1	18.0106	18.0106
Total Monoisotopic Mass	—	—	1638.5386
Average Molecular Weight	—	—	1639.42

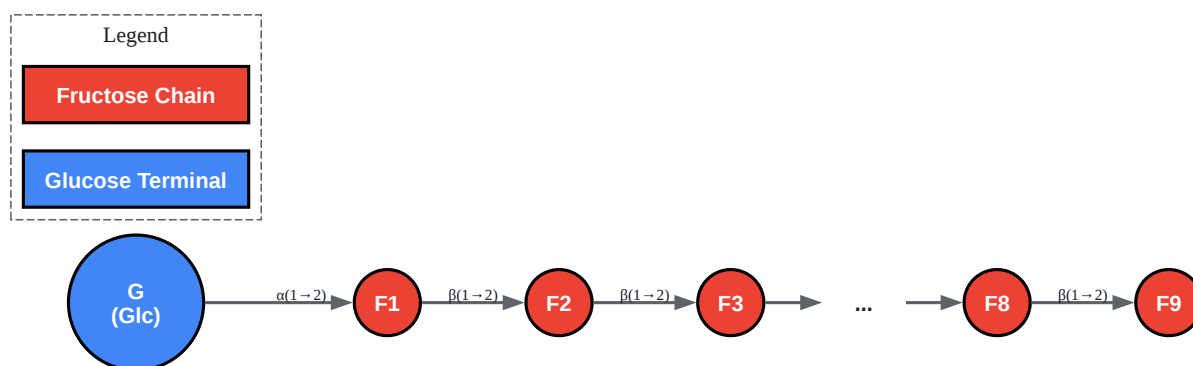
Note: The "Water of Polymerization" accounts for the terminal ends (H- and -OH) that are not lost during glycosidic bond formation. The calculation is effectively

Structural Visualization

The following diagram illustrates the linear

linkage characteristic of inulin-type GF9, distinct from levan-type (

) or branched structures.



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Figure 1: Linear structure of Inulin-type GF9 showing the terminal glucose and repeating fructose units.

Part 2: Analytical Characterization (HPAEC-PAD)

For DP10, standard HPLC with Refractive Index (RI) detection lacks the resolution to separate it from DP9 and DP11 isomers. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the mandatory standard for quantification.

Principles of Separation

At high pH (>12), the hydroxyl groups of carbohydrates ionize (pK ~12-14), allowing separation on strong anion-exchange columns.

- Stationary Phase: Dionex CarboPac PA200 (optimized for oligosaccharides).
- Mobile Phase: Sodium Hydroxide (NaOH) creates the alkaline environment; Sodium Acetate (NaOAc) acts as the "pusher" ion to elute larger oligomers like DP10.

Validated Instrument Parameters

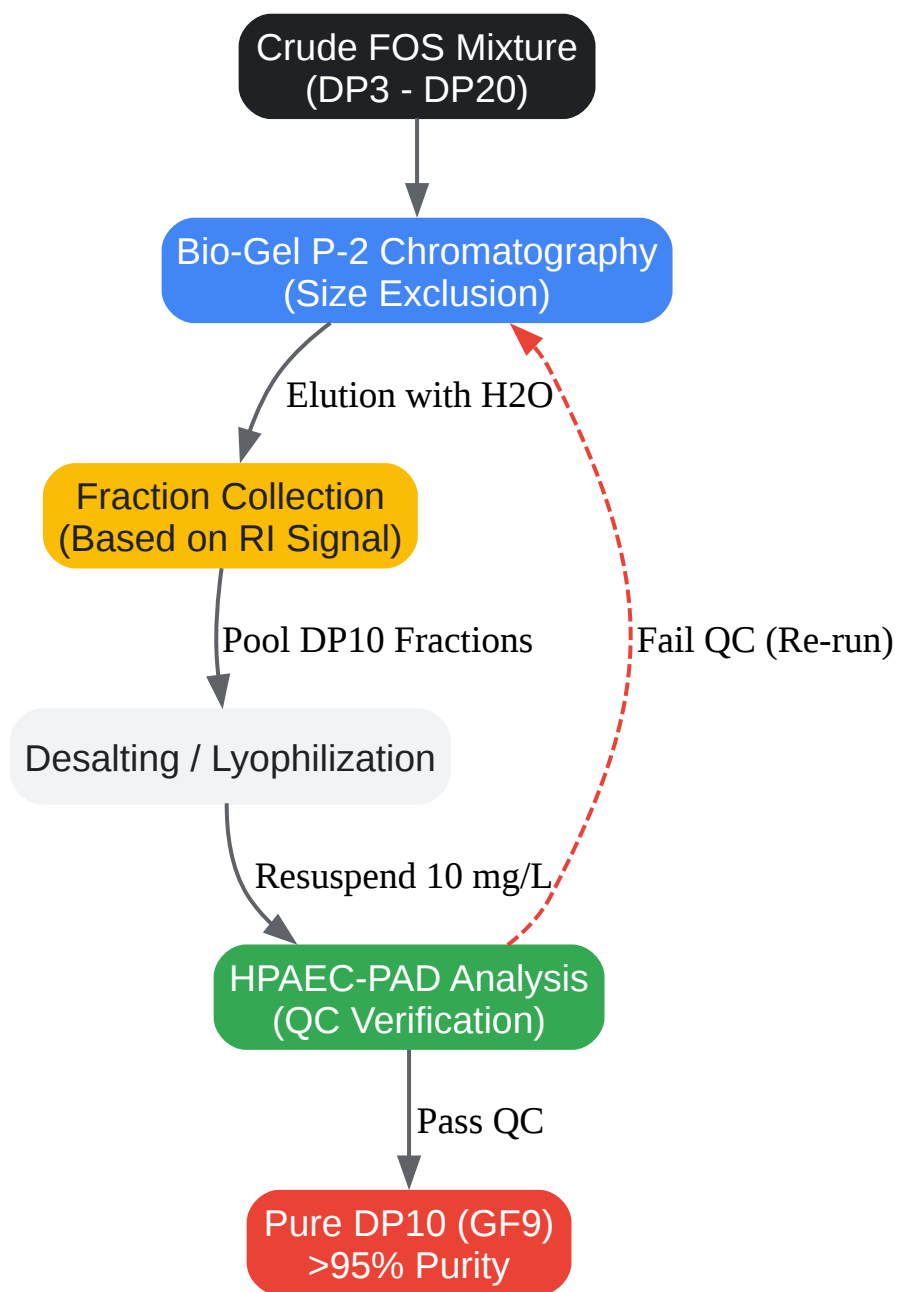
Parameter	Setting / Specification	Rationale
Column	CarboPac PA200 (3 x 250 mm)	High capacity resin specifically for DP2–DP60 resolution.
Guard Column	CarboPac PA200 Guard	Protects analytical column from protein/lipid fouling.
Flow Rate	0.5 mL/min	Optimized for resolution over speed.
Eluent A	100 mM NaOH	Maintains ionization of neutral sugars.
Eluent B	100 mM NaOH + 600 mM NaOAc	NaOAc gradient required to elute high-DP structures.
Detection	PAD (Gold Electrode)	Direct detection of oxidizable groups (femtomole sensitivity).
Waveform	Standard Carbohydrate (4-potential)	Prevents electrode fouling and ensures reproducibility.

Part 3: Experimental Protocol: Purification & Verification

Researchers often need to isolate DP10 from commercial FOS syrups (which are mixtures of DP3–DP10+) or verify a purchased standard.

Workflow Diagram

The following flowchart outlines the purification of DP10 using Size Exclusion Chromatography (SEC) followed by HPAEC-PAD verification.



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Figure 2: Purification workflow isolating DP10 from crude FOS using Bio-Gel P-2 and HPAEC-PAD QC.

Detailed Methodology

Step 1: Preparative Fractionation (Bio-Gel P-2)

Bio-Gel P-2 (Bio-Rad) is the preferred matrix for separating oligosaccharides up to 1800 Da (DP2–DP12).

- Column Packing: Use a 2.5 x 100 cm column. Hydrate Bio-Gel P-2 (Fine mesh) in deionized water for 24 hours.
- Loading: Load 2 mL of 10% (w/v) FOS syrup.
- Elution: Isocratic elution with degassed
at 0.2 mL/min.
- Collection: Collect 2 mL fractions. DP10 elutes before DP3 due to larger hydrodynamic radius (exclusion limit).

Step 2: HPAEC-PAD Gradient Program

To verify the purity of the collected fraction, run the following gradient on the CarboPac PA200:

Time (min)	% Eluent A (100mM NaOH)	% Eluent B (NaOH + NaOAc)	NaOAc Conc. (mM)	Phase
0.0	100	0	0	Equilibration
10.0	100	0	0	Injection/Hold
10.1	90	10	60	Gradient Start
40.0	50	50	300	Linear Ramp
41.0	0	100	600	Column Wash
50.0	100	0	0	Re-equilibration

Data Interpretation: DP10 will elute at approximately 250–300 mM NaOAc concentration. Compare retention time against a commercial standard (e.g., Megazyme or Elicityl).

Part 4: Biological Relevance & Stability

Fermentation Kinetics (The "Distal Effect")

The chain length of FOS dictates its fermentation site.

- DP3-5 (scFOS): Rapidly fermented in the cecum/proximal colon. Can lead to gas/bloating if dosed too high.
- DP10 (GF9): Exhibits slower fermentation kinetics. It resists hydrolysis longer, reaching the distal colon.
- Metabolite Profile: Fermentation of higher DP FOS is associated with increased butyrate production ratios compared to acetate/propionate, which is crucial for colonocyte health and anti-inflammatory signaling.

Stability in Formulation

DP10 is amorphous and hygroscopic but offers higher glass transition temperature (

) than DP3.

- Storage: Must be stored at -20°C with desiccant.
- Solubility: >100 mg/mL in water; insoluble in ethanol.

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